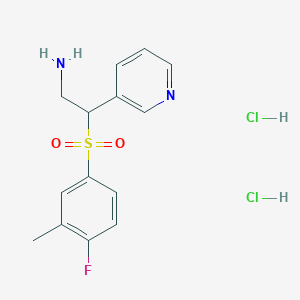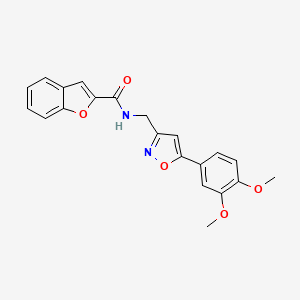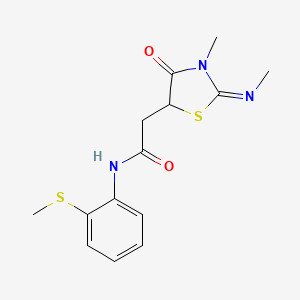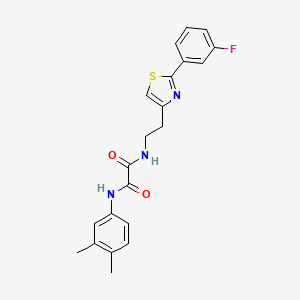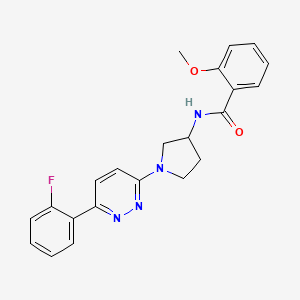
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, also known as FPYMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Nonpeptide Angiotensin II Antagonist for Receptor Imaging
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, as part of the compounds like [11C]L-159,884, demonstrates its application in medical imaging, specifically in angiotensin II, AT1 receptor imaging. These radiolabeled nonpeptide angiotensin II antagonists have been prepared and used to study the AT1 receptor, showcasing a potential for diagnostic applications in identifying cardiovascular diseases through imaging techniques (Hamill et al., 1996).
Pharmacokinetic Uncertainty and Human Studies
The molecule forms part of compounds that have been used to address human pharmacokinetic uncertainty, demonstrating a practical approach in drug development. Through pharmacokinetic simulation and alternative first-in-human paradigms, it contributed to understanding and predicting human pharmacokinetics better, facilitating drug development and safety assessments (Harrison et al., 2012).
Antagonist for 5-HT1A Receptors Study
It has been involved in the synthesis and evaluation of radiolabeled antagonists for studying 5-HT1A receptors with PET imaging. This application emphasizes its role in neuroscientific research, aiding in the understanding of serotonergic neurotransmission and potential therapeutic targets for psychiatric disorders (Plenevaux et al., 2000).
MET Kinase Inhibitor for Cancer Therapy
In cancer research, derivatives of this compound, like BMS-777607, have been discovered as selective inhibitors of the Met kinase superfamily. This highlights its potential application in developing new cancer therapies, particularly in targeting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
c-MET Inhibitors for Cancer Treatment
Further expanding its application in oncology, some compounds, including this molecule, have been identified as novel c-MET inhibitors with potent anticancer activity. This underscores its significance in discovering new therapeutic agents for treating malignancies associated with the cellular mesenchymal-epithelial transition factor (c-MET) (Jiang et al., 2016).
Eigenschaften
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-20-9-5-3-7-17(20)22(28)24-15-12-13-27(14-15)21-11-10-19(25-26-21)16-6-2-4-8-18(16)23/h2-11,15H,12-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZUULWYLHQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide](/img/structure/B2576386.png)

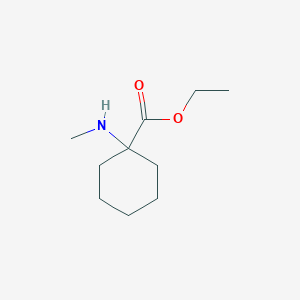

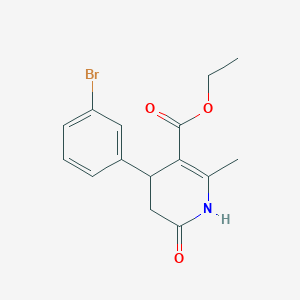
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)
